molecular formula C14H17N5O6 B12404920 7-(Butyn-2-yl)-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine

7-(Butyn-2-yl)-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine

Katalognummer: B12404920
Molekulargewicht: 351.31 g/mol
InChI-Schlüssel: AUCHAUXFKQCRBO-WURNFRPNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Butyn-2-yl)-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various scientific and medical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Butyn-2-yl)-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route would depend on the starting materials and desired yield.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment and large-scale reactors.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Butyn-2-yl)-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Potential use as an antiviral or anticancer agent.

    Industry: Used in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action for 7-(Butyn-2-yl)-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine would involve its incorporation into nucleic acids or interaction with enzymes. This could disrupt normal cellular processes, leading to its biological effects. The specific molecular targets and pathways would depend on the compound’s structure and the biological system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acyclovir: Another nucleoside analog used as an antiviral agent.

    Ganciclovir: Similar to acyclovir but with broader antiviral activity.

    Zidovudine: A nucleoside analog used in the treatment of HIV.

Uniqueness

7-(Butyn-2-yl)-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine may have unique properties due to its specific structure, such as enhanced stability, specificity for certain enzymes, or unique biological activity.

Eigenschaften

Molekularformel

C14H17N5O6

Molekulargewicht

351.31 g/mol

IUPAC-Name

2-amino-7-but-2-ynyl-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione

InChI

InChI=1S/C14H17N5O6/c1-2-3-4-18-7-10(16-13(15)17-11(7)23)19(14(18)24)12-9(22)8(21)6(5-20)25-12/h6,8-9,12,20-22H,4-5H2,1H3,(H3,15,16,17,23)/t6-,8?,9+,12-/m1/s1

InChI-Schlüssel

AUCHAUXFKQCRBO-WURNFRPNSA-N

Isomerische SMILES

CC#CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O

Kanonische SMILES

CC#CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.